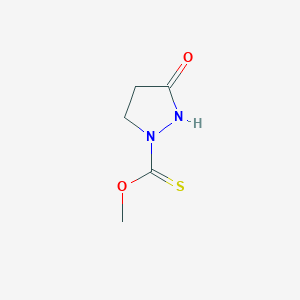
(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the hydroxymethyl group and the ester functionality at specific positions in the molecule contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-3-hydroxymethylpyrrolidine with methyl chloroformate under basic conditions to form the ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester functionality can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-Methyl 3-(carboxymethyl)pyrrolidine-1-carboxylate.
Reduction: Formation of (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-Boc-3-(Hydroxymethyl)pyrrolidine
- (S)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Pyrrolidinone derivatives
Uniqueness
(S)-Methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
methyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)8-3-2-6(4-8)5-9/h6,9H,2-5H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
DNFNIHHMOVZOCZ-LURJTMIESA-N |
Isomerische SMILES |
COC(=O)N1CC[C@@H](C1)CO |
Kanonische SMILES |
COC(=O)N1CCC(C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


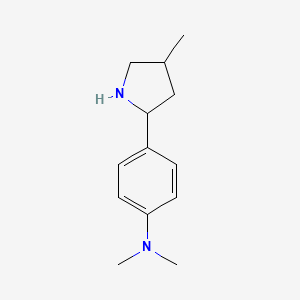
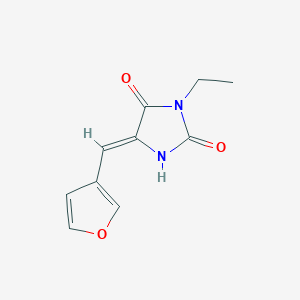
![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)

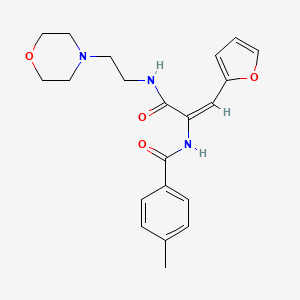
![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
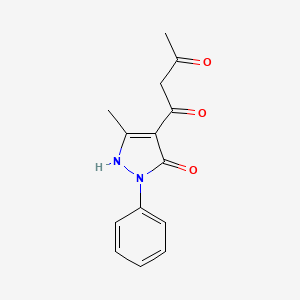

![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
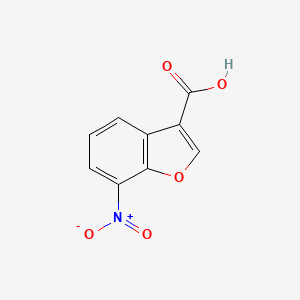
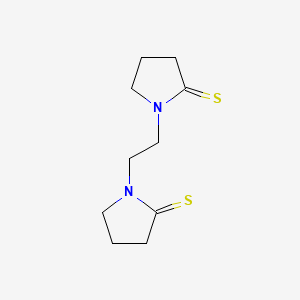
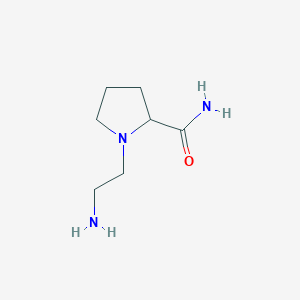
![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)
